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Benzyl beta-d-glucopyranoside

Cat. No.: B1149786
CAS No.: 124492-59-7
M. Wt: 270.28
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Description

Significance within Carbohydrate Chemistry and Glycobiology

In the intricate fields of carbohydrate chemistry and glycobiology, Benzyl (B1604629) beta-D-glucopyranoside serves as a fundamental biochemical reagent. medchemexpress.comtargetmol.comchemondis.com Glycobiology investigates the structure, synthesis, function, and evolution of glycans (sugars), and this compound plays a role in furthering that understanding. medchemexpress.comtargetmol.comchemondis.comtargetmol.com Its primary significance lies in its application as a synthetic building block. Researchers utilize Benzyl beta-D-glucopyranoside as a precursor or intermediate in the chemical and enzymatic synthesis of more complex oligosaccharides and glycoconjugates.

The benzyl group acts as a protective group, which enhances stability and reactivity, making it a critical component for constructing larger carbohydrate structures. For instance, derivatives like Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside are widely used building blocks for creating specific glycosidic linkages in oligosaccharide synthesis. nih.govchemimpex.com These synthetic oligosaccharides are crucial for studying carbohydrate-protein interactions, which are fundamental to cellular processes like cell signaling and immune responses. chemimpex.com The compound and its derivatives are therefore instrumental in research aimed at understanding glycan biosynthesis and developing glycan-based therapeutics.

Role as a Model Glycoside in Biochemical Investigations

This compound is frequently employed as a model glycoside to probe the mechanisms of biological processes involving carbohydrates. cymitquimica.com Its structural similarity to naturally occurring glycosides makes it an ideal substrate for studying the activity and kinetics of enzymes such as glycosidases and glycosyltransferases. cymitquimica.com By observing how these enzymes cleave or modify the glycosidic bond of this compound, researchers can gain insights into the enzymatic processes that govern glycan modification and degradation in biological systems.

The compound has been used to investigate the function of specific transport proteins. For example, it interacts with the sodium-glucose co-transporter 1 (SGLT1), a protein critical for glucose absorption in the intestines. This interaction suggests a potential to modulate glucose metabolism, making it a subject of interest in related research. Furthermore, in enzymatic synthesis studies, this compound has been tested as an acceptor substrate. While it showed poor yields and regioselectivity with certain glycosynthases, this outcome prompted further molecular modeling to design more suitable substituted benzyl acceptors, demonstrating its role in advancing enzyme engineering and synthetic methodology. chemfaces.com

Historical Context of its Discovery and Initial Research Applications

This compound is a naturally occurring compound that has been identified in a variety of plant species. nih.gov Its presence has been reported in the fruit of Prunus mume, the leaves of Nitraria sibirica, and in organisms like Camellia sinensis and Cotoneaster simonsii. nih.govebi.ac.ukchemfaces.comncats.io It has also been isolated from the rhizomes of Alpinia officinarum (smaller galanga) and the herb Chenopodium ambrosioides. ebi.ac.uk The discovery of this glycoside in various plants established it as a plant metabolite. nih.govebi.ac.uk

Initial research applications focused on its synthesis and its use as a substrate in enzymatic reactions. Early studies explored methods for its preparation, including enzyme-catalyzed reactions. One such method involved the direct reaction between D-glucose or cellobiose (B7769950) and benzyl alcohol, catalyzed by β-glucosidase. researchgate.net This enzymatic approach, particularly using immobilized enzymes for multiple applications, represented an early effort in applying biocatalysis for the synthesis of glycosides. researchgate.net These foundational studies on its synthesis and enzymatic hydrolysis paved the way for its broader use as a model compound and synthetic intermediate in modern glycoscience.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₈O₆ nih.gov
Molecular Weight 270.28 g/mol nih.gov
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,4,5-triol nih.gov
Definition A β-D-glucoside that is β-D-glucopyranose in which the hydroxy group at position 1 is substituted by a benzyloxy group. nih.govebi.ac.uk

Table 2: Natural Sources of this compound

Plant SpeciesPart of PlantReference
Prunus mume Fruit ebi.ac.ukncats.io
Nitraria sibirica Leaves chemfaces.com
Camellia sinensis Not specified nih.gov
Cotoneaster simonsii Not specified nih.gov
Alpinia officinarum Rhizome ebi.ac.uk
Chenopodium ambrosioides Herb ebi.ac.uk
Asystasia intrusa Aerial Part ebi.ac.uk
Salix alba L. Peels chemfaces.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O6 B1149786 Benzyl beta-d-glucopyranoside CAS No. 124492-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962864
Record name Benzyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4304-12-5
Record name Benzyl glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004304125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL .BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ILL1IJM8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis Methodologies and Chemical Transformations

Glycosylation Reactions for Benzyl (B1604629) β-D-Glucopyranoside Synthesis

The formation of the glycosidic bond between a glucose donor and benzyl alcohol is the cornerstone of Benzyl β-D-glucopyranoside synthesis. Various strategies have been developed to achieve this transformation with high efficiency and stereoselectivity.

Chemical synthesis provides a versatile platform for the preparation of Benzyl β-D-glucopyranoside, allowing for the introduction of various protecting groups to facilitate further chemical modifications.

The Koenigs-Knorr reaction, first reported in 1901, is a classical and widely used method for glycoside synthesis. slideshare.net The reaction typically involves the coupling of a glycosyl halide, such as acetobromoglucose, with an alcohol in the presence of a promoter, traditionally a silver or mercury salt. slideshare.netwikipedia.org In its original form, the reaction of acetobromoglucose with an alcohol in the presence of silver carbonate leads to the formation of the glycoside. wikipedia.org

The stereochemical outcome of the Koenigs-Knorr reaction is significantly influenced by the nature of the protecting group at the C-2 position of the glucose donor. wikipedia.org The presence of a participating group, such as an acetyl or benzoyl group, at C-2 directs the formation of the 1,2-trans-glycoside, which in the case of glucose, corresponds to the β-anomer. wikipedia.orgbeilstein-journals.org This is achieved through the formation of a cyclic acyl oxonium ion intermediate, which shields the α-face of the anomeric carbon, forcing the incoming nucleophile (benzyl alcohol) to attack from the β-face. Ether-type protecting groups, like benzyl ethers, are considered non-participating and can lead to a mixture of α and β anomers. wikipedia.org

Over the years, numerous adaptations to the original Koenigs-Knorr protocol have been developed to improve yields, stereoselectivity, and reduce the toxicity of the promoters. These modifications include the use of different heavy metal salts such as mercuric bromide/mercuric oxide (Helferich method), mercuric cyanide, and silver triflate. wikipedia.org The choice of solvent and the use of desiccants to remove water generated during the reaction are also critical parameters. slideshare.net

DonorAcceptorPromoterSolventYieldReference
AcetobromoglucoseBenzyl AlcoholSilver CarbonateDichloromethaneModerate wikipedia.org
Tetra-O-acetyl-α-D-glucopyranosyl bromideBenzyl AlcoholCadmium CarbonateToluene50-60% (overall) nih.gov
Per-benzoylated glucosyl bromideBenzyl AlcoholSilver OxideDichloromethaneGood nih.gov

This table represents typical conditions and outcomes for the Koenigs-Knorr reaction and its adaptations. Yields are often reported for the protected glycoside and may vary depending on the specific reaction conditions and subsequent deprotection steps.

The trichloroacetimidate (B1259523) method, developed by Schmidt, has become one of the most powerful and versatile tools for the synthesis of glycosides. nih.gov This methodology utilizes glycosyl trichloroacetimidates as highly reactive glycosyl donors. These donors are readily prepared from the corresponding hemiacetals by reaction with trichloroacetonitrile (B146778) in the presence of a base, such as sodium hydride or DBU. nih.govnih.gov

The glycosylation reaction is typically promoted by a catalytic amount of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), under mild and anhydrous conditions. nih.gov The reaction proceeds with high yields and often with excellent stereoselectivity. The stereochemical outcome is influenced by several factors, including the anomeric configuration of the trichloroacetimidate donor, the nature of the protecting groups on the sugar, the solvent, and the reaction temperature. researchgate.net

For the synthesis of β-glucosides, an α-trichloroacetimidate donor is often used, as the reaction generally proceeds via an Sₙ2-type inversion at the anomeric center. researchgate.net The presence of a participating group at C-2 further ensures high β-selectivity. The trichloroacetimidate method has been successfully applied to the synthesis of a wide range of complex oligosaccharides and glycoconjugates. nih.govresearchgate.net

Glycosyl DonorAcceptorPromoterSolventTemperatureOutcomeReference
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidateBenzyl AlcoholTMSOTfDichloromethane-20 °C to rtHigh yield, predominantly β nih.gov
Perbenzylated glucosyl α-imidateBenzyl AlcoholB(C₆F₅)₃ (cat.)DichloromethaneMild70-92% (β-selective) researchgate.net

This table illustrates representative conditions for the trichloroacetimidate method. Specific yields and stereoselectivities can be influenced by the precise reaction parameters.

Thioglycosides are another important class of glycosyl donors that are widely used in modern oligosaccharide synthesis due to their stability and versatile activation methods. umsl.edu They are typically prepared by reacting a glycosyl halide or acetate (B1210297) with a thiol in the presence of a Lewis acid.

The activation of thioglycoside donors is commonly achieved using a thiophilic promoter system, with N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH) or silver triflate (AgOTf), being one of the most frequently employed. researchgate.netresearchgate.net Other activators include dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST) and iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP).

The stereochemical outcome of thioglycoside-mediated glycosylation is influenced by factors similar to other glycosylation methods, including the nature of the C-2 protecting group, the solvent, and the promoter system. nih.gov The use of a participating group at C-2 is a reliable strategy to achieve high β-selectivity. nih.gov Thioglycosides offer the advantage of being stable to a wide range of reaction conditions, allowing for their use in complex, multi-step synthetic sequences. umsl.edu

Thioglycoside DonorAcceptorPromoter SystemSolventYieldStereoselectivityReference
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideBenzyl AlcoholNIS/TfOHDichloromethaneGoodHigh β researchgate.netresearchgate.net
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideBenzyl AlcoholDMTSTDichloromethaneGoodVaries umsl.edu

This table provides examples of thioglycoside-mediated glycosylation reactions. The specific conditions and outcomes can be tailored by varying the donor, promoter, and other reaction parameters.

Achieving high stereoselectivity is a central goal in glycosylation chemistry. For the synthesis of Benzyl β-D-glucopyranoside, the formation of the 1,2-trans-glycosidic linkage is paramount. The most common and reliable strategy to achieve this is through neighboring group participation . beilstein-journals.org As previously mentioned, an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor can participate in the reaction by forming a cyclic oxonium ion intermediate after the departure of the anomeric leaving group. This intermediate effectively blocks the α-face of the sugar, leading to exclusive or high-level attack of the nucleophile (benzyl alcohol) from the β-face. beilstein-journals.org

In the absence of a participating group at C-2, achieving high β-selectivity can be more challenging. In such cases, the stereochemical outcome is often governed by a complex interplay of factors including the anomeric effect, the nature of the solvent, the reactivity of the donor and acceptor, and the specific promoter system used. Under these conditions, a mixture of anomers is often obtained. wikipedia.org

The development of one-pot or one-stage glycosylation protocols offers significant advantages in terms of efficiency and resource utilization by minimizing the number of purification steps. An efficient three-step synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside has been reported, which involves a key selective debenzylation-acetylation step of perbenzylated β-glucose. nih.gov While not a single-stage reaction in the strictest sense, it represents a streamlined approach to a valuable protected form of the target molecule.

True one-pot chemical syntheses of Benzyl β-D-glucopyranoside are less commonly reported in the literature compared to the more established stepwise methods. These protocols would typically involve the in situ generation of a reactive glycosyl donor from a stable precursor followed by its immediate reaction with benzyl alcohol. Such strategies require careful orchestration of reaction conditions to ensure that the sequential reactions proceed cleanly and efficiently without the need for intermediate isolation.

Enzymatic Synthesis Approaches

The enzymatic synthesis of benzyl beta-d-glucopyranoside through transglycosylation offers a regioselective and stereoselective alternative to chemical methods. Beta-glucosidases are commonly employed for this purpose, catalyzing the transfer of a glucose moiety from a donor substrate to benzyl alcohol. A notable example involves the use of almond β-glucosidase with cellobiose (B7769950) as the glucosyl donor. scispace.com In a reaction medium consisting of acetonitrile (B52724) and acetate buffer (9:1 v/v), this enzyme effectively synthesizes this compound, achieving a yield of 30.6%. scispace.com The use of a high concentration of the acceptor alcohol, in this case, a four-fold excess, helps to drive the equilibrium towards the synthesis of the glucoside. scispace.com

While the focus is on β-glucosidases, it is noteworthy that other glucosidases have also been explored for the glucosylation of benzyl alcohol. For instance, α-glucosidase from Saccharomyces cerevisiae has been shown to efficiently glucosylate benzyl alcohol, resulting in a high yield of 75% for the corresponding α-glucoside. nih.govresearchgate.net This highlights the potential of various enzymatic systems in the synthesis of benzyl glycosides. The transglycosylation reaction is a kinetically controlled process where the enzyme transfers the glucosyl moiety from the donor to the acceptor alcohol. scispace.com This method is often preferred over condensation reactions due to better yields and selectivity. scispace.com

Table 1: Beta-Glucosidase-catalyzed Transglycosylation of Benzyl Alcohol
Enzyme SourceGlucosyl DonorReaction ConditionsYield (%)Reference
Almond β-glucosidaseCellobioseAcetonitrile/acetate buffer (9:1 v/v), 50°C, 72h30.6 scispace.com

Glycosynthases, which are engineered glycosidases with mutated catalytic nucleophiles, are powerful tools for the regioselective synthesis of oligosaccharides. chemfaces.com They catalyze the formation of glycosidic bonds from activated sugar donors, typically glycosyl fluorides, without the risk of product hydrolysis. chemfaces.com In the context of this compound, its derivatives have been investigated as acceptor molecules in glycosynthase-catalyzed reactions. chemfaces.com

Research utilizing glycosynthase mutants from Thermotoga maritima has demonstrated their capability in synthesizing β-(1→3)-linked disaccharides with high yields, up to 90%, using aryl β-d-glucosides as acceptors. chemfaces.com However, when this compound was used as the acceptor under similar conditions, it resulted in both poor yields and low regioselectivity. chemfaces.com Molecular modeling studies suggested that a stabilizing stacking interaction between the aglycone's aryl group and a tryptophan residue (W312) in the enzyme's active site is crucial for efficient catalysis. chemfaces.com To mimic this interaction with a benzyl-type acceptor, 2-biphenylmethyl beta-D-glucopyranoside was designed and synthesized. chemfaces.com This modified acceptor proved to be an excellent substrate, leading to the successful and highly regioselective synthesis of the corresponding β-(1→3) disaccharide in good yields. chemfaces.com

Table 2: Glycosynthase-catalyzed Synthesis using Benzyl Glucoside Derivatives
Glycosynthase MutantAcceptor SubstrateDonor SubstrateProductYieldRegioselectivityReference
Thermotoga maritima mutantThis compoundAryl β-D-Galp or β-D-Glcp donorβ-(1→3) disaccharidePoorPoor chemfaces.com
Thermotoga maritima mutant2-Biphenylmethyl beta-D-glucopyranosideAryl β-D-Galp or β-D-Glcp donorβ-(1→3) disaccharideGoodHigh chemfaces.com

Derivatization Strategies and Modifications

The selective protection and deprotection of the hydroxyl groups of this compound are fundamental for its use as a building block in the synthesis of more complex carbohydrates. The benzyl group at the anomeric position serves as a stable protecting group, allowing for modifications at the other hydroxyl positions. An efficient method for preparing a key intermediate, benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, involves a three-step synthesis starting from perbenzylated beta-glucose. nih.govresearchgate.net The crucial step in this synthesis is the selective debenzylation-acetylation at the anomeric position using a combination of zinc chloride (ZnCl₂), acetic anhydride, and acetic acid. nih.govresearchgate.net

Regioselective benzylation of methyl α-d-glucopyranoside has been achieved by controlled heating with benzyl chloride in the presence of sodium hydride, yielding methyl 2,4,6-tri-O-benzyl-α-d-glucopyranoside as the major product. nih.gov This highlights the differential reactivity of the hydroxyl groups, which can be exploited for selective protection. Further derivatization, such as acylation of the remaining free hydroxyl group followed by purification and deacylation, provides a streamlined approach to obtaining selectively protected building blocks. nih.gov These strategies for selective protection and deprotection are crucial for directing glycosylation reactions to specific positions on the glucose ring.

Table 3: Selective Protection/Deprotection Strategies
Starting MaterialReagents and ConditionsProductKey TransformationReference
Perbenzylated beta-glucoseZnCl₂, Ac₂O, HOAcBenzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside precursorSelective anomeric debenzylation-acetylation nih.govresearchgate.net
Methyl α-d-glucopyranosideNaH, Benzyl chloride, 100°CMethyl 2,4,6-tri-O-benzyl-α-d-glucopyranosideRegioselective benzylation nih.gov

The hydroxyl groups of this compound can be readily acylated or benzoylated to produce a range of derivatives. These modifications can alter the compound's solubility and reactivity, and the acyl groups can serve as protecting groups in multi-step syntheses. For instance, bromoacetylation of this compound has been shown to yield the corresponding 6-O-bromoacetyl derivative in yields of 50-60%. chemfaces.com

Furthermore, the synthesis of fully benzoylated derivatives has been reported. Benzyl 2,3,4-tri-O-benzoyl-beta-D-glucopyranoside can be prepared and subsequently used as a nucleophile in the synthesis of (1→6)-linked oligosaccharides after selective deprotection. chemfaces.com The treatment of bromoacetyl derivatives with benzoyl chloride in pyridine (B92270) is a method used to introduce benzoyl groups. chemfaces.com In other studies, peracetylated glucose derivatives have been conjugated with benzyl moieties, and the presence of the acetyl groups was found to be important for the biological activity of the resulting compounds. nih.gov

Table 4: Synthesis of Acylated and Benzoylated Derivatives
Starting MaterialReactionProductYield (%)Reference
This compoundBromoacetylation6-O-bromoacetyl derivative50-60 chemfaces.com
This compound derivativeBenzoylation with benzoyl chloride in pyridineBenzyl 2,3,4-tri-O-benzoyl-beta-D-glucopyranosideNot specified chemfaces.com

Selectively protected derivatives of this compound are valuable as acceptor substrates in the synthesis of branched oligosaccharides and glycoconjugates. chemfaces.com The strategic placement of protecting groups allows for the formation of new glycosidic linkages at specific positions on the glucose unit. For example, a suitably protected this compound derivative can act as an acceptor for a galactose donor in a glycosyltransferase-catalyzed reaction to form a disaccharide.

A more complex example involves the synthesis of a trisaccharide. Benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-4,6-O-isopropylidene-beta-D-glucopyranosyl)-2-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside, a diacetal derivative of a disaccharide containing a benzyl group, was used as an acceptor in a glycosylation reaction. nih.gov Glycosylation with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide, followed by the removal of protecting groups, afforded the target trisaccharide. nih.gov This demonstrates the utility of benzyl glycosides as starting materials for the assembly of more complex, branched oligosaccharide structures that are of biological interest. nih.gov

Chemical Reactions of the Glycosidic Bond

The glycosidic bond in benzyl β-D-glucopyranoside is a focal point of its chemical reactivity. This linkage, an O-glycosidic bond, connects the benzyl group to the anomeric carbon of the glucose unit. Its cleavage is a primary transformation, yielding glucose and a benzyl derivative, and can be achieved through various chemical and enzymatic methods. The stability of this bond is significant, yet it can be selectively targeted under specific conditions, enabling the use of the benzyl group as a versatile protecting group in complex oligosaccharide synthesis.

The benzyloxy group at the anomeric position can be cleaved through oxidation. This reaction is particularly useful for the deprotection of the anomeric hydroxyl group under non-reductive and non-acidic conditions. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The reaction proceeds via a hydride abstraction mechanism from the benzylic carbon, forming a resonance-stabilized benzylic cation, which is then attacked by water to yield the hemiacetal (the deprotected glucose) and benzaldehyde (B42025).

Research has shown that the reactivity of benzyl ethers towards DDQ can be influenced by steric and electronic factors within the carbohydrate. nih.gov While simple benzyl ethers often require forcing conditions for oxidative cleavage, recent methodologies have improved selectivity and efficiency. Visible-light-mediated oxidative debenzylation using DDQ, either stoichiometrically or catalytically, has emerged as a mild and highly selective method. orgsyn.org This technique allows for the cleavage of benzyl ethers in the presence of functional groups that are sensitive to traditional deprotection methods like catalytic hydrogenolysis, such as alkenes and azides.

Other oxidizing agents can also be employed for the oxidation of the benzylic position, although strong oxidants like potassium permanganate (B83412) (KMnO₄) can lead to over-oxidation and cleavage of the aromatic ring itself. masterorganicchemistry.com The choice of oxidant is therefore critical for achieving selective deprotection.

Oxidizing AgentTypical ConditionsProductsKey Findings & References
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Inert solvent (e.g., CH₂Cl₂), often with H₂O, room temperature.β-D-Glucopyranose, BenzaldehydeStandard reagent for cleaving benzyl ethers. Reactivity can be slow for unactivated benzyl groups. nih.gov
DDQ with Visible Light (e.g., 525 nm LEDs)CH₂Cl₂/H₂O, room temperature. Can be used catalytically with a terminal oxidant.β-D-Glucopyranose, BenzaldehydeEnables use of benzyl ethers as temporary protecting groups due to mild, selective cleavage. Tolerates sensitive functional groups. orgsyn.org
Trichloroisocyanuric Acid (TCCA)In presence of a catalyst like TEMPO.β-D-Glucopyranose, Benzoic AcidCan oxidize the intermediate benzaldehyde to benzoic acid. researchgate.net
Potassium Permanganate (KMnO₄)Hot, aqueous conditions.β-D-Glucopyranose, Benzoic AcidHarsh conditions that can lead to side reactions and degradation of the sugar moiety. masterorganicchemistry.com

The cleavage of benzyl β-D-glucopyranoside to yield benzyl alcohol and glucose is most accurately described as a hydrolysis reaction, which involves the addition of water across the glycosidic bond. This process can be catalyzed by acids or, more specifically and under milder conditions, by enzymes. β-Glucosidases are enzymes that selectively catalyze the hydrolysis of β-glycosidic linkages, making them highly effective for this transformation.

However, the term "reduction" in the context of benzyl ether cleavage in carbohydrate chemistry typically refers to catalytic hydrogenolysis. This is a distinct and widely used reaction for deprotection. In this process, the C-O bond between the benzylic carbon and the glycosidic oxygen is cleaved by hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net It is crucial to note that this reaction yields glucose and toluene , not benzyl alcohol.

Catalytic transfer hydrogenation offers a milder and often more selective alternative to using high-pressure hydrogen gas. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or 2-propanol, transfers hydrogen to the substrate on the catalyst surface. organic-chemistry.orgcdnsciencepub.comresearchgate.net This technique is particularly advantageous for molecules containing other reducible functional groups, as reaction conditions can be finely tuned to achieve selective debenzylation. organic-chemistry.org

Reaction TypeReagents & CatalystProductsKey Findings & References
Hydrolysis (Enzymatic)β-Glucosidase, H₂O, buffer solution.β-D-Glucose, Benzyl alcoholHighly specific and mild cleavage of the β-glycosidic bond.
Hydrolysis (Acidic)Dilute acid (e.g., HCl, H₂SO₄), H₂O, heat.D-Glucose, Benzyl alcoholLess specific than enzymatic hydrolysis; can lead to side reactions if not controlled.
Catalytic HydrogenolysisH₂, Palladium on carbon (Pd/C), solvent (e.g., EtOH, EtOAc).D-Glucose, TolueneStandard method for benzyl group removal. The C-O bond is reduced, yielding toluene. researchgate.netresearchgate.net
Catalytic Transfer HydrogenolysisPd/C, Hydrogen donor (e.g., HCOOH, HCOONH₄, 2-propanol).D-Glucose, TolueneAvoids use of H₂ gas; can be more selective and is experimentally simpler. organic-chemistry.orgcdnsciencepub.comresearchgate.net

While direct nucleophilic substitution at the benzylic CH₂ group is uncommon due to the poor leaving group nature of the glucosyl oxide, the entire benzyloxy group can function as a leaving group in nucleophilic substitution reactions at the anomeric carbon. rsc.org These reactions are fundamental to the synthesis of other glycosides from benzyl glycoside precursors, a process known as transglycosylation.

In this context, the glycosidic oxygen is first activated by a Lewis acid or a promoter. This activation makes the anomeric carbon electrophilic and facilitates the departure of the benzyloxy group upon attack by an incoming nucleophile, typically another alcohol. The result is the formation of a new glycosidic bond with the incoming nucleophile. nih.gov This strategy is a cornerstone of modern carbohydrate chemistry, allowing for the conversion of a stable benzyl glycoside into a variety of other glycosides.

The efficiency and stereochemical outcome of these reactions are highly dependent on several factors, including the nature of the promoter, the solvent, the temperature, and the protecting groups on the glucose ring. frontiersin.org For example, the use of specific promoters can favor either Sₙ1-like pathways (proceeding through an oxocarbenium ion intermediate) or Sₙ2-like pathways (direct displacement), which in turn influences the stereochemistry (α or β) of the newly formed glycosidic bond. rsc.orgyoutube.com

Optimization of Synthetic Routes for Research Scale-up

The transition from laboratory-scale synthesis of benzyl β-D-glucopyranoside and its derivatives to larger, research-scale production necessitates significant optimization of synthetic routes. Key considerations include cost-effectiveness, operational simplicity, yield, purity, and environmental impact. rsc.orggoogle.com

One major area of optimization involves the choice of glycosylation method and protecting groups. While classical methods like the Koenigs-Knorr reaction are effective, they often rely on stoichiometric amounts of expensive and toxic heavy metal salts (e.g., silver or mercury salts), making them unsuitable for large-scale synthesis. rsc.org Modern research focuses on developing catalytic methods that use less expensive and more environmentally benign promoters. nih.gov Furthermore, the protecting group strategy for the hydroxyl groups on the glucose ring must be carefully planned. Benzyl ethers are common due to their stability, but their simultaneous removal during the cleavage of the anomeric benzyl group requires orthogonal protecting group schemes, adding steps and complexity. evitachem.com

Enzymatic synthesis presents a sustainable and highly selective alternative for scale-up. researchgate.net The use of glycosidases (in reverse) or glycosyltransferases can form the glycosidic bond under mild, aqueous conditions, often without the need for complex protecting group manipulations. Immobilization of these enzymes allows for their recovery and reuse, further enhancing the cost-effectiveness and scalability of the process.

For multi-step syntheses of complex derivatives, optimizing each step is crucial. An efficient, three-step synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, a key building block, has been reported, which relies on a selective debenzylation-acetylation of the anomeric position of perbenzylated glucose. nih.govresearchgate.net Such streamlined routes, which minimize purification steps and maximize atom economy, are ideal for scale-up. The use of microreactor technology has also been explored to rapidly screen and optimize glycosylation reaction conditions (temperature, solvent, time) before transferring them to larger batch processes. ethz.ch

Optimization StrategyDescriptionAdvantages for Scale-upReferences
Catalyst & Promoter SelectionReplacing stoichiometric, heavy-metal promoters with cheaper, catalytic, and non-toxic alternatives (e.g., organo-promoters).Reduced cost, lower toxicity, easier purification. nih.govrsc.org
Streamlining Synthetic StepsDeveloping convergent routes that reduce the total number of steps and avoid complex purifications.Higher overall yield, reduced solvent waste, lower labor costs. nih.govresearchgate.net
Enzymatic SynthesisUsing enzymes (e.g., glycosidases) to form the glycosidic bond. Immobilized enzymes can be reused.High stereo- and regioselectivity, mild reaction conditions (aqueous systems), environmentally friendly. researchgate.net
Protecting Group StrategyChoosing protecting groups that are stable, inexpensive, and can be removed efficiently and selectively on a large scale.Avoids side reactions, simplifies purification, improves reproducibility. evitachem.comnih.gov
Process TechnologyUtilizing tools like microreactors for rapid optimization of reaction parameters before scaling to larger vessels.Saves time and materials during the development phase, leads to more robust large-scale processes. ethz.ch

Enzymatic Interactions and Metabolic Pathways

Substrate Specificity for Glycoside Hydrolases

Benzyl (B1604629) β-D-glucopyranoside is recognized as a substrate for various enzymes, including the broad category of glycoside hydrolases. Its interaction with these enzymes is fundamental to understanding its role in various metabolic pathways. Specifically, it serves as a substrate for β-glucosidases (EC 3.2.1.21), a class of glycoside hydrolases that catalyze the cleavage of β-glycosidic bonds. The hydrolysis of the β-glycosidic bond in benzyl β-D-glucopyranoside by β-glucosidase results in the release of its two constituent molecules: glucose and benzyl alcohol. This enzymatic action is a key step in the compound's biological activity, as it liberates glucose to enter metabolic pathways.

The hydrolysis of terminal, non-reducing β-D-glucosyl residues is the primary function of β-glucosidase. The enzyme acts on the β(1→4) bond that links a glucose residue to another molecule, in this case, benzyl alcohol. This process is crucial in various biological contexts, from the digestion of nutrients to the activation of phytohormone conjugates in plants. nih.gov

Enzyme kinetics studies are essential for characterizing the interaction between a substrate and an enzyme. These studies determine key parameters like the Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction velocity (Vmax).

While benzyl β-D-glucopyranoside is a known substrate for β-glucosidases, specific kinetic parameters for this compound are not extensively documented in readily available literature. However, data for other aryl β-glucosides, such as p-nitrophenyl β-D-glucopyranoside (pNPG), are widely reported and serve as a benchmark for β-glucosidase activity. nih.gov For example, β-glucosidase from Trichoderma reesei QM 9414 shows a Km of 0.19 mM and a Vmax of 29.67 µmol·min⁻¹·mg⁻¹ for pNPG. nih.gov The Km values for natural substrates of β-glucosidases are typically 1 mM or less, though they can vary significantly. nih.gov

Inhibition studies have also been conducted on derivatives of benzyl β-D-glucopyranoside, which can act as inhibitors of glycosidases. The mechanism of inhibition is often competitive, where the inhibitor molecule binds to the active site of the enzyme, thereby preventing the natural substrate from binding.

Comparative Kinetic Parameters for β-Glucosidase with Various Substrates

Enzyme SourceSubstrateKm (mM)Vmax (µmol·min⁻¹·mg⁻¹)Reference
Trichoderma reesei QM 9414p-Nitrophenyl β-D-glucopyranoside0.19 ± 0.0229.67 ± 3.25 nih.gov
Trichoderma reesei QM 9414Salicin1.09 ± 0.22.09 ± 0.52 nih.gov
Trichoderma reesei QM 9414Cellobiose (B7769950)1.22 ± 0.31.14 ± 0.21 nih.gov

The specificity of β-glucosidases is significantly determined by the aglycone moiety (the non-sugar part) of the substrate. The glycone portion (the glucose) is largely invariant, making the aglycone the primary determinant for substrate recognition and binding. The active site of β-glucosidases is often a slot-like cleft. Structural studies have revealed that the aglycone part of the substrate is positioned between hydrophobic amino acid residues. For instance, in maize β-glucosidase, the aglycone is sandwiched between a tryptophan residue (W378) on one side and three phenylalanine residues (F198, F205, and F466) on the other. The specific conformations of these hydrophobic residues create the shape of the aglycone-binding site, which in turn dictates the enzyme's substrate specificity.

Benzyl β-D-glucopyranoside serves as a model substrate in studies focused on enzymatic reaction yields. The reverse of the hydrolysis reaction, a condensation process, is utilized for the enzymatic synthesis of the compound. In these studies, β-glucosidase catalyzes the direct reaction between D-glucose and benzyl alcohol to form benzyl β-D-glucopyranoside. Research has focused on optimizing the yield of this synthesis. For example, using an immobilized β-glucosidase from almonds for the direct β-glucosidation between benzyl alcohol and D-glucose has been shown to produce benzyl β-D-glucopyranoside in a 53% yield. scirp.org Such enzymatic methods are explored for their potential as environmentally friendly alternatives to chemical synthesis.

Interaction with Glycosyltransferases

In addition to being a substrate for hydrolases, benzyl β-D-glucopyranoside can also function as an acceptor substrate in reactions catalyzed by glycosyltransferases. These enzymes are responsible for forming glycosidic bonds by transferring a sugar moiety from an activated donor to an acceptor molecule. cazypedia.org

In one study, benzyl β-D-glucoside was tested as an acceptor for glycosynthase mutants from Thermotoga maritima for the synthesis of β-(1→3)-disaccharides. chemfaces.com While aryl β-D-glucosides proved to be effective acceptors, the benzyl derivative resulted in poor yields and low regioselectivity. chemfaces.com This led researchers to design a modified acceptor, 2-biphenylmethyl β-D-glucopyranoside, which preserved the stabilizing stacking interactions and proved to be a much better substrate. chemfaces.com This demonstrates that while benzyl β-D-glucopyranoside can interact with the active site of glycosyltransferases, its specific structure may not be optimal for all such enzymes, influencing the efficiency and outcome of the glycosylation reaction. chemfaces.com

Modulation of Glucose Metabolism Pathways

Benzyl β-D-glucopyranoside has been shown to influence glucose metabolism through multiple mechanisms. It can act as an inhibitor of the sodium-glucose cotransporter 1 (SGLT1), which is a key protein for glucose absorption in the intestine. nih.gov By inhibiting SGLT1, the compound can potentially reduce the uptake of glucose from the gut. nih.gov Studies in rat intestines confirmed that the absorption of benzyl β-D-glucopyranoside is mediated by SGLT1 and that its transport decreases when an SGLT1 inhibitor (phloridzin) is present or when sodium ions are absent. nih.gov

Furthermore, research on 3T3-L1 adipocytes (fat cells) has shown that fractions of sweet potato leaves containing benzyl β-D-glucopyranoside can enhance glucose uptake. This effect is proposed to be mediated through the activation of the PI3K/AKT signaling pathway, a central cascade in insulin (B600854) signaling. Activation of this pathway facilitates the movement of glucose transporters, such as GLUT4, to the cell surface, which increases the entry of glucose into the cells.

The compound also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling pathways. chemfaces.comnih.gov Inhibition of PTP1B is considered a therapeutic strategy for type 2 diabetes. nih.gov Benzyl β-D-glucopyranoside has been identified as a potent PTP1B inhibitor with a reported IC₅₀ value of 6.97 µM. chemfaces.com

Inhibition of Sodium-Glucose Co-transporters (SGLT1 and SGLT2)

Benzyl beta-D-glucopyranoside and its derivatives have been a focus of research for their interaction with sodium-glucose co-transporters SGLT1 and SGLT2. These transporters are crucial for glucose uptake in the intestine and reabsorption in the kidneys.

SGLT1 Inhibition: SGLT1 is predominantly found in the small intestine, where it is responsible for the absorption of glucose and galactose from dietary sources. This compound itself has been investigated as an inhibitor of SGLT1. By blocking SGLT1, these compounds can reduce and delay the absorption of glucose from the gastrointestinal tract, a mechanism that is particularly relevant for managing postprandial hyperglycemia. nih.gov Studies on derivatives, such as 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranosides, have identified potent and selective SGLT1 inhibitors that demonstrate efficacy in suppressing the rise in blood glucose levels after carbohydrate consumption in animal models. nih.gov

SGLT2 Inhibition: SGLT2 is almost exclusively located in the proximal tubules of the kidneys and is responsible for reabsorbing the majority of filtered glucose from the blood. While the parent compound is noted for its SGLT1 interaction, synthetic derivatives of this compound have been developed as highly potent and selective SGLT2 inhibitors. nih.gov These derivatives are designed to prevent glucose reabsorption, leading to its excretion in the urine. nih.gov For instance, a series of benzisothiazole-C-glucoside derivatives featuring a benzyl group have shown significant SGLT2 inhibitory activity. nih.gov The selectivity for SGLT2 over SGLT1 is a key therapeutic goal to avoid potential gastrointestinal side effects associated with SGLT1 inhibition. nih.gov

The inhibitory activities of several C-glucoside derivatives containing a benzyl group against SGLT2 are detailed in the table below.

Compound IDDescriptionSGLT2 Inhibition (IC₅₀)
16a 4-methyl benzyl-substituted benzisothiazole-β-d-glucopyranoside80 nM
16b 4-ethyl benzyl-substituted benzisothiazole-β-d-glucopyranoside50 nM
16d Benzisothiazole-C-glucoside derivative10 nM

This table presents data on the inhibitory concentration (IC₅₀) of selected benzyl glucoside derivatives on the SGLT2 transporter, as reported in studies on COS-7 cells expressing human SGLT2. nih.gov

Influence on Glycogen (B147801) Phosphorylase Activity

Glycogen phosphorylase (GP) is a critical enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate. Inhibition of GP is a therapeutic strategy for managing blood glucose levels.

While the β-D-glucopyranosyl moiety is a core structure in many potent glycogen phosphorylase inhibitors, there is no direct scientific literature demonstrating that this compound itself acts as a significant inhibitor of this enzyme. Research into GP inhibitors based on a glucose scaffold has typically focused on more complex derivatives. For example, compounds such as N-(3,5-dimethyl-benzoyl)-N'-(β-D-glucopyranosyl)urea and various 2-(β-d-glucopyranosyl)-benzimidazoles have been synthesized and shown to be effective GP inhibitors, with Ki values in the low micromolar range. nih.govnih.gov These active compounds possess additional functional groups that form crucial interactions within the enzyme's active site, a feature that the simple benzyl group in this compound lacks.

Hydrolysis Products and their Entry into Metabolic Cycles

The primary metabolic transformation of this compound is the cleavage of its β-glycosidic bond through hydrolysis. This reaction, often catalyzed by β-glucosidase enzymes, yields two constituent molecules: β-D-glucopyranose and benzyl alcohol.

β-D-Glucopyranose (Glucose): As a fundamental monosaccharide, glucose readily enters central energy metabolism. Upon release, it can be phosphorylated by hexokinase to glucose-6-phosphate, which is a key entry point for glycolysis. In the glycolytic pathway, glucose is broken down to pyruvate, generating ATP and NADH. Pyruvate can then be further oxidized in the citric acid cycle to produce more ATP, or it can be used in various anabolic pathways.

Benzyl Alcohol: The metabolic fate of benzyl alcohol is well-established. It is rapidly oxidized in the liver, first to benzaldehyde (B42025) by alcohol dehydrogenase and then to benzoic acid by aldehyde dehydrogenase. Benzoic acid is subsequently conjugated with glycine (B1666218) to form N-benzoylglycine, more commonly known as hippuric acid. Hippuric acid is a water-soluble compound that is efficiently eliminated from the body via renal excretion into the urine. This pathway serves as the primary detoxification and elimination route for benzyl alcohol.

Biosynthesis and Natural Occurrence

This compound is a naturally occurring plant metabolite found across a diverse range of species. Its presence is a result of specific biosynthetic pathways that link primary and secondary metabolism.

Isolation from Natural Sources

This compound has been successfully isolated and identified from various parts of several plant species. The table below summarizes its documented natural occurrences as specified.

Plant SpeciesFamilyPart of PlantReference
Prunus mumeRosaceaeFruits, Flowers
Nitraria sibiricaNitrariaceaeLeaves
Gymnadenia conopseaOrchidaceaeTubersNot specified
Sarcandra glabraChloranthaceaeWhole PlantNote 1
Pteris ensiformisPteridaceaeWhole PlantNote 2

Note 1: While numerous glycosides have been isolated from Sarcandra glabra, the specific isolation of this compound is not clearly documented. However, a closely related compound, benzyl 2-β-glucopyranosyloxybenzoate , has been identified in this plant. Note 2: Studies on Pteris ensiformis have led to the isolation of related compounds such as β-D-glucopyranosyl benzoic acid ester and other new benzoyl glucosides, rather than this compound itself.

Plant Metabolic Pathways Leading to this compound

The biosynthesis of this compound is an example of glycosylation, a common modification of secondary metabolites in plants. This process enhances the water solubility, stability, and transport of the aglycone moiety.

The pathway involves two main components:

The Aglycone Precursor: The benzyl alcohol moiety is derived from the shikimate pathway, which produces aromatic amino acids, including phenylalanine. Phenylalanine can be converted to cinnamic acid and subsequently to benzoic acid, which can then be reduced to form benzyl alcohol.

The Glycosyl Donor: The glucose molecule is provided by an activated sugar donor, almost universally uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) in plants.

The key enzymatic step is the transfer of the glucose moiety from UDP-glucose to benzyl alcohol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) . nih.gov Plant genomes contain a large number of UGT genes, and these enzymes often exhibit specificity for both the sugar donor and the acceptor aglycone. nih.gov The reaction proceeds via a direct displacement mechanism, resulting in the formation of the β-glycosidic bond and the release of UDP. nih.gov

Comparative Analysis with Related Glycosides in Plant Metabolism

In many of the plants from which this compound is isolated, other structurally related glycosides are also present. A common example is phenylethyl-β-d-glucoside , which shares the same β-D-glucopyranose moiety but has a phenylethyl alcohol aglycone instead of benzyl alcohol.

Structural Comparison: The aglycones of these two compounds are both simple aromatic alcohols derived from the shikimate pathway. They differ only by a single methylene (B1212753) (-CH₂) group in the side chain connecting the phenyl ring to the alcohol functional group. This subtle structural difference can influence their physical properties and their specific interactions with enzymes.

Metabolic and Functional Comparison: The glycosylation of both benzyl alcohol and phenylethyl alcohol serves similar purposes within the plant. Glycosylation renders these relatively volatile and hydrophobic aromatic compounds non-volatile and water-soluble. This conversion is crucial for:

Storage: The plant can safely store large quantities of these compounds in the vacuole without toxicity or loss due to volatility.

Transport: The increased solubility facilitates the transport of these molecules throughout the plant.

Flavor Precursors: In many fruits and flowers, these glycosides act as latent flavor compounds. When the plant tissue is damaged or during ripening, endogenous β-glucosidases can hydrolyze the glycosidic bond, releasing the volatile aglycones (benzyl alcohol and phenylethyl alcohol), which contribute to the characteristic aroma.

The co-occurrence of these and other related glycosides suggests that plants possess a suite of UGTs with overlapping but distinct substrate specificities, allowing for the diversification of their secondary metabolite profiles.

Biological Activities and Pharmacological Investigations

Antidiabetic Research

Benzyl (B1604629) beta-d-glucopyranoside has been a subject of interest in the field of diabetology due to its influence on glucose metabolism. Research has explored its mechanisms of action, effects on blood sugar spikes after meals, and its efficacy in animal models of diabetes.

The primary mechanism by which Benzyl beta-d-glucopyranoside and its derivatives exert their antidiabetic effects is through the inhibition of key enzymes and transporters involved in carbohydrate digestion and glucose absorption. Notably, it has been studied as an inhibitor of α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides. nih.govkoreascience.kr By inhibiting this enzyme, the digestion of carbohydrates is delayed, leading to a slower and lower rise in blood glucose levels. koreascience.kr

Furthermore, research has indicated that derivatives of this compound can act as inhibitors of sodium-glucose cotransporters (SGLTs), particularly SGLT1 in the intestine. SGLT1 is responsible for the absorption of glucose from the gastrointestinal tract into the bloodstream. Inhibition of this transporter directly reduces the amount of glucose absorbed from consumed food. Some derivatives have also shown inhibitory activity against SGLT2, which is involved in glucose reabsorption in the kidneys.

Another area of investigation is the compound's potential to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin (B600854) signaling. chemfaces.com Inhibition of PTP1B can enhance insulin sensitivity, thereby promoting glucose uptake by cells and lowering blood glucose levels. chemfaces.com

Table 1: Investigated Mechanisms of Action for Blood Glucose Regulation

MechanismTarget Enzyme/TransporterOutcome
Enzyme Inhibition α-GlucosidaseDelays carbohydrate digestion, reducing the rate of glucose absorption. nih.govkoreascience.kr
Transporter Inhibition Sodium-Glucose Cotransporter 1 (SGLT1)Inhibits glucose absorption in the intestines.
Enzyme Inhibition Protein Tyrosine Phosphatase 1B (PTP1B)Potential to enhance insulin signaling. chemfaces.com

In vivo studies have demonstrated that the administration of related compounds can significantly suppress the rise in blood glucose levels during oral carbohydrate tolerance tests in animal models.

The antidiabetic potential of this compound and its derivatives has been further evaluated in animal models of diabetes. For instance, in streptozotocin-nicotinamide-induced diabetic rats, certain derivatives have shown a dose-dependent reduction in blood glucose levels. These studies provide crucial evidence for the in vivo efficacy of these compounds and support their further investigation as potential therapeutic agents for diabetes. The ability of these compounds to lower blood glucose in a manner that is independent of insulin secretion makes them a promising area of research.

Table 2: Summary of Findings from In Vivo Diabetic Model Studies

Animal ModelKey Findings
Streptozotocin-nicotinamide-induced diabetic ratsDerivatives of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside demonstrated a dose-dependent suppression of the rise in blood glucose levels during oral carbohydrate tolerance tests.

Stress-Relief and Anxiolytic Potential

Beyond its metabolic effects, this compound has been investigated for its potential to alleviate stress and anxiety, particularly in the context of hormonal changes.

Studies utilizing experimental menopausal model rats have explored the effectiveness of this compound in mitigating stress responses. chemfaces.com In these models, which mimic the physiological changes of menopause, the compound has been shown to have a restorative effect on stress-induced alterations in neurochemicals. chemfaces.com This suggests a potential role for this compound in managing the psychological symptoms associated with menopause.

The anxiolytic and stress-relieving effects of this compound appear to be mediated, at least in part, by its influence on catecholamine levels. chemfaces.com Catecholamines, such as adrenaline (epinephrine), noradrenaline (norepinephrine), and dopamine (B1211576), are crucial neurotransmitters involved in the body's stress response. nih.govnih.gov

In studies with experimental menopausal model rats subjected to stress, this compound was observed to recover the levels of catecholamines that were decreased by the stressor. chemfaces.com Specifically, it was noted to increase dopamine to high levels. chemfaces.com This modulation of catecholamine neurotransmission points to a potential mechanism for its observed stress-relieving properties. chemfaces.com

Table 3: Effects on Catecholamines in Experimental Menopausal Model Rats

NeurotransmitterEffect of this compound
Adrenaline Recovered levels decreased by stress. chemfaces.com
Noradrenaline Recovered levels decreased by stress. chemfaces.com
Dopamine Increased to high levels. chemfaces.com

Anti-inflammatory Properties

The potential of this compound as an anti-inflammatory agent has been substantiated through in vitro studies. These investigations have primarily focused on its ability to modulate the production of key signaling molecules involved in the inflammatory cascade.

Research has demonstrated that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine. In studies utilizing lipopolysaccharide (LPS)-stimulated mouse macrophages, the compound showed a measurable inhibitory effect on TNF-α secretion. The anti-inflammatory potential of this molecular class is further supported by research on structurally related compounds. For instance, phenyl-β-D-glucopyranoside, a close analogue, has been shown to significantly inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in LPS-activated macrophages. nih.gov Furthermore, phenyl-β-D-glucopyranoside was found to attenuate the expression of other pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in a concentration-dependent manner. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Phenyl-β-D-glucopyranoside

Inflammatory MediatorEffect of Phenyl-β-D-glucopyranosideCell Line
Nitric Oxide (NO)Inhibition of productionRAW 264.7 Macrophages
iNOS & COX-2Significant inhibition of expressionRAW 264.7 Macrophages
TNF-α, IL-1β, IL-6Attenuation of expressionRAW 264.7 Macrophages

Antioxidant Activity Studies

This compound has been identified as having notable antioxidant properties. chemfaces.com In a study investigating phenolic glycosides isolated from the leaves of Nitraria sibirica, Benzyl-O-β-d-glucopyranoside was among the compounds identified. chemfaces.com While the study highlighted its strong enzyme-inhibiting activity, it also noted that all the isolated phenolic glycosides exhibited antioxidant activities under the tested conditions. chemfaces.com

Enzyme Inhibition beyond Glucose Metabolism

The inhibitory effects of this compound extend to enzymes that are not directly involved in glucose metabolism, highlighting its potential as a modulator of various signaling pathways. Key targets include Protein Tyrosine Phosphatase 1B and alpha-glucosidase.

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant therapeutic target, particularly for metabolic diseases. nih.gov this compound has demonstrated potent inhibitory activity against this enzyme. A study on phenolic glycosides from Nitraria sibirica identified Benzyl-O-β-d-glucopyranoside as a strong inhibitor of PTP1B. The compound exhibited a half-maximal inhibitory concentration (IC50) value of 6.97 μM. chemfaces.com

Table 2: PTP1B Inhibition by Benzyl-O-β-d-glucopyranoside

CompoundSourceTarget EnzymeIC50 Value
Benzyl-O-β-d-glucopyranosideNitraria sibiricaPTP1B6.97 μM

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing hyperglycemia. nih.gov While this compound itself is not a typical substrate for this enzyme due to anomeric specificity, it and its related compounds have been evaluated for inhibitory potential. The study on phenolic glycosides from Nitraria sibirica found that all isolated compounds, including Benzyl-O-β-d-glucopyranoside, displayed modest α-glucosidase inhibitory activity, ranging from 4.60% to 11.97% under the experimental conditions. chemfaces.com

Anticancer Research

While this compound is not typically characterized as a potent cytotoxic agent on its own, its chemical structure serves as a valuable scaffold for the synthesis of novel anticancer compounds. The strategy of glycoconjugation, which involves attaching the glucoside to a known pharmacophore, has been employed to enhance selectivity and efficacy against cancer cells. nih.gov

One study focused on developing new agents against colon cancer by synthesizing a series of glucopyranosyl-conjugated benzyl derivatives with a nih.govnih.gov-triazole linker. nih.gov The rationale was that cancer cells often have an increased number of glucose transporters (GLUTs) on their surface, which could facilitate the uptake of such conjugates. nih.gov The synthesized compounds were evaluated for their antiproliferative activity against the HCT-116 colon cancer cell line and human embryonic kidney 293T cells (as a model for normal cells) to assess selectivity. nih.gov

The results indicated that one of the derivatives, compound 8d , inhibited the proliferation of HCT-116 cells with a potency comparable to the common chemotherapeutic drug 5-fluorouracil (B62378) (5-FU), but with improved selectivity towards the cancer cells. This antiproliferative effect was found to be achieved by inducing apoptotic cell death. nih.gov

Table 3: Cytotoxicity of a Glucopyranosyl-conjugated Benzyl Derivative (Compound 8d)

CompoundCell LineIC50 (μM)Selectivity Index (293T/HCT-116)
8d HCT-116 (Colon Cancer)2.5 ± 0.28.8
293T (Normal)22.0 ± 1.5
5-Fluorouracil (5-FU) HCT-116 (Colon Cancer)2.2 ± 0.11.1
293T (Normal)2.5 ± 0.2

Data adapted from a study on novel selective cytotoxic agents against colon cancer. nih.gov

Cytotoxic Activity against Cancer Cell Lines

Benzyl β-D-glucopyranoside and its derivatives have been investigated for their cytotoxic effects against various human cancer cell lines. Research has demonstrated that these compounds can inhibit the proliferation of cancer cells, with their efficacy often measured by the half-maximal inhibitory concentration (IC50).

One study reported that a specific benzyl β-D-glucopyranoside compound exhibited significant cytotoxic activity against MCF-7 (human breast adenocarcinoma), A2780 (human ovarian carcinoma), and HT29 (human colorectal adenocarcinoma) cancer cell lines. chemfaces.com The IC50 values were determined to be 2.17 μM for MCF-7, 0.53 μM for A2780, and 2.16 μM for HT29. chemfaces.com Notably, this compound showed 2 to 9 times more selectivity against these cancer cell lines compared to the normal human fetal lung fibroblast cell line, MRC5. chemfaces.com

Furthermore, an acetylated derivative of benzyl β-D-glucopyranoside also displayed cytotoxic properties. chemfaces.com This acetylated compound was effective against MCF-7 and HT29 cancer cells, with IC50 values of 2.19 μM and 3.18 μM, respectively. chemfaces.com Its selectivity was also noteworthy, being 6 to 8 times more cytotoxic to the tested cancer cell lines than to the normal MRC5 cells. chemfaces.com In a different line of research, the synthetic juglone (B1673114) derivative, 5-benzyl juglone, showed potent antiproliferative activity against HCT-15 human colorectal cancer cells (IC50 of 12.27 µM) and high inhibitory activity toward MCF-7 human breast cancer cells. rjeid.com

Table 1: Cytotoxic Activity (IC50) of Benzyl β-D-glucopyranoside Derivatives against Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (μM)
Benzyl β-D-glucopyranoside Derivative MCF-7 Breast Adenocarcinoma 2.17
Benzyl β-D-glucopyranoside Derivative A2780 Ovarian Carcinoma 0.53
Benzyl β-D-glucopyranoside Derivative HT29 Colorectal Adenocarcinoma 2.16
Acetylated Benzyl β-D-glucopyranoside MCF-7 Breast Adenocarcinoma 2.19
Acetylated Benzyl β-D-glucopyranoside HT29 Colorectal Adenocarcinoma 3.18

Effects on Cell Cycle and Apoptosis

The anticancer activity of benzyl β-D-glucopyranoside and related compounds is linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

Investigations have shown that a benzyl β-D-glucopyranoside derivative could induce G1 cell cycle arrest in MCF-7 breast cancer cells. chemfaces.com The same compound was also found to double the apoptotic cell population in this cell line. chemfaces.com The induction of apoptosis is a key mechanism for eliminating cancerous cells.

In studies involving glucopyranosyl-conjugated benzyl derivatives, a specific compound, designated 8d, was found to trigger apoptotic cell death in HCT-116 colorectal cancer cells. nih.gov The occurrence of apoptosis was confirmed through methods such as Hoechst 33258 staining, which detects the characteristic DNA fragmentation in apoptotic cells, and TUNEL assays. nih.gov Similarly, mechanistic studies on 5-benzyl juglone revealed that it could induce cell cycle arrest at the G0/G1 phase and promote apoptosis in HCT-15 colorectal cancer cells. rjeid.com

Development of Glucopyranosyl-conjugated Benzyl Derivatives as Cytotoxic Agents

To enhance the efficacy and selectivity of benzyl-containing anticancer agents, researchers have focused on developing glucopyranosyl-conjugated benzyl derivatives. nih.govroyalsocietypublishing.org The rationale behind this strategy is that cancer cells exhibit increased glucose transporter (GLUT) expression to support their high metabolic rate, leading to significantly higher glucose uptake compared to normal cells. researchgate.net By attaching a glucose moiety to a cytotoxic agent, it is hypothesized that the resulting conjugate will be preferentially taken up by cancer cells, thereby increasing its selectivity and reducing toxicity to normal cells. royalsocietypublishing.orgresearchgate.net

A series of glucopyranosyl-conjugated benzyl derivatives linked via a chemfaces.comnih.govroyalsocietypublishing.org-triazole group have been synthesized and evaluated. nih.govnih.gov In this molecular design, the benzyl group acts as the cytotoxic pharmacophore. nih.govroyalsocietypublishing.org One particular derivative, compound 8d, demonstrated antiproliferative activity against colorectal cancer cells (HCT-116) comparable to the common chemotherapy drug 5-fluorouracil (5-FU), but with improved selectivity towards cancer cells over normal human embryonic kidney 293T cells. nih.govnih.gov The antiproliferative effect of this compound was shown to be achieved by inducing apoptosis. nih.govroyalsocietypublishing.orgnih.gov Studies also indicated that the acetyl groups on the glucose moiety play an important role in the anticancer effects, likely by improving the compound's liposolubility. nih.gov

Role in Flavor Compound Release in Food Science (Enzymatic Hydrolysis)

In food science, Benzyl β-D-glucopyranoside plays a role as a nonvolatile, flavorless precursor to an important aroma compound. nih.gov Many flavor compounds in natural products like fruits, tea, and wine exist as glycosidically bound, non-aromatic molecules. nih.gov The aroma can be released through the enzymatic hydrolysis of the glycosidic bond. nih.gov

Benzyl β-D-glucopyranoside serves as a substrate for β-glucosidase enzymes. The action of these enzymes cleaves the β-glycosidic bond, releasing glucose and the aglycone, which in this case is benzyl alcohol. Benzyl alcohol is a volatile compound with a characteristic pleasant, floral, and fruity aroma. This enzymatic release of benzyl alcohol is a key process for enhancing the aroma profile of certain foods and beverages. nih.gov For example, the thermostable β-glucosidase from the bacterium Thermotoga petrophila has been shown to effectively hydrolyze Benzyl β-D-glucopyranoside, a reaction that can be used to enhance the aroma of tea during brewing. This application of β-glucosidases is a significant area of interest in the flavor industry for improving the sensory qualities of products like fruit juices, wine, and tea. nih.gov

Advanced Analytical and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Benzyl (B1604629) beta-d-glucopyranoside. It provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

¹H and ¹³C NMR spectroscopy are instrumental in confirming the identity of Benzyl beta-d-glucopyranoside, particularly in establishing the nature of the glycosidic linkage and the anomeric configuration. The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H-1) are especially diagnostic. A relatively large coupling constant for the anomeric proton is characteristic of a β-configuration.

Key spectral features in ¹H NMR include signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group (O-CH₂), and the protons of the glucopyranose ring. In ¹³C NMR, distinct signals are observed for the carbons of the benzyl group and the six carbons of the glucose moiety, including the anomeric carbon (C-1).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Glucopyranosyl Moiety
1 ~4.4-4.5 (d, J ≈ 7.5-8.0 Hz) ~103-104
2 ~3.2-3.4 ~74-75
3 ~3.3-3.5 ~76-77
4 ~3.3-3.5 ~70-71
5 ~3.3-3.5 ~77-78
6 ~3.7-3.9 ~61-62
Benzyl Moiety
-CH₂- ~4.6-4.9 (AB quartet) ~70-71

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the complete and unambiguous assignment of all proton and carbon signals, confirming the full structure of this compound.

HSQC spectra reveal direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of proton signals to their corresponding carbon atoms in the glucose ring and the benzyl group.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly valuable for confirming the connectivity within the molecule. For instance, a key HMBC correlation would be observed between the methylene protons of the benzyl group and the anomeric carbon (C-1) of the glucose unit, unequivocally establishing the O-glycosidic linkage. Further correlations between the protons of the glucose ring help to confirm the sequence and connectivity of the sugar unit.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as providing structural information through fragmentation analysis.

High-resolution mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are employed to obtain the exact mass of the molecule, which allows for the determination of its elemental formula (C₁₃H₁₈O₆).

In ESI-MS, this compound is often observed as protonated molecules [M+H]⁺, or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. libretexts.org Tandem mass spectrometry (MS/MS) experiments on these precursor ions typically show a characteristic fragmentation pattern involving the cleavage of the glycosidic bond. This results in the loss of the glucose unit (a neutral loss of 162 Da), leading to the formation of a fragment ion corresponding to the benzyl moiety.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 271.1125 Consistent with calculation
[M+Na]⁺ 293.0945 Consistent with calculation

MALDI-TOF is another soft ionization technique that can be used to determine the molecular weight of this compound, typically observing it as a sodium or potassium adduct.

Spectroscopic Methods (e.g., IR)

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key expected absorptions include:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups on the glucose ring.

Absorptions in the 2850-3100 cm⁻¹ range, corresponding to C-H stretching vibrations. This includes both the aliphatic C-H bonds of the glucose and benzyl methylene groups, and the aromatic C-H bonds.

Peaks around 1600 and 1500 cm⁻¹ are indicative of the C=C stretching vibrations within the aromatic ring of the benzyl group.

Strong absorptions in the 1000-1200 cm⁻¹ region are due to C-O stretching vibrations, which are abundant in the molecule (C-O-C of the glycosidic bond and C-OH of the sugar).

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are indispensable for the isolation, purification, and assessment of the purity of this compound from both synthetic reaction mixtures and natural sources.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a widely used technique. In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a gradient of water and acetonitrile (B52724) or methanol (B129727). This allows for the efficient separation of this compound from starting materials, byproducts, or other natural compounds. The purity of the isolated compound is often determined by the peak area percentage in the resulting chromatogram.

Gas Chromatography (GC) is another analytical technique that can be employed, though typically it requires prior derivatization of the compound. Due to the low volatility of this compound, it is often converted into a more volatile derivative, such as its peracetylated form, before GC analysis. When coupled with a mass spectrometer (GC-MS), this method can provide both separation and structural information.

Table 3: Mentioned Compounds

Compound Name
This compound
Acetonitrile

Ultrafast Liquid Chromatography-Diode-Array Detector-MS/MS Analysis

Ultrafast Liquid Chromatography coupled with a Diode-Array Detector and tandem Mass Spectrometry (UFLC-DAD-MS/MS) is a powerful technique for the rapid analysis and confirmation of this compound in complex mixtures. This method offers high resolution and sensitivity, allowing for the separation, detection, and structural confirmation of the compound, often in minutes.

In studies involving the isolation of phytochemicals from natural sources, UFLC-DAD-MS/MS is employed to verify the identity and purity of the isolated compounds. chemfaces.com For instance, after isolating this compound from Rhodiola rosea roots, this technique was used to confirm its structure alongside other components. chemfaces.com The DAD provides ultraviolet (UV) spectral data, while the MS/MS detector offers precise mass-to-charge ratio (m/z) measurements and fragmentation patterns, which serve as a molecular fingerprint for definitive identification. chemfaces.comnih.gov

Table 1: Representative Parameters for UHPLC-ESI-MS/MS Analysis of Phenolic Compounds

ParameterSetting/Value
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Stationary Phase C18 reverse-phase column (e.g., 150 × 2.1 mm, 3 µm)
Mobile Phase Gradient of water with formic acid (A) and methanol (B)
Flow Rate ~0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Quadrupole Time-of-Flight (Q-ToF) or Triple Quadrupole (QqQ)
Capillary Voltage ~3.5 kV
Drying Gas Flow ~8.0 L/min
Note: These are general parameters and may be optimized for specific analyses. imrpress.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis, quantification, and purification of this compound. chemfaces.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its polarity using a nonpolar stationary phase (like C18) and a polar mobile phase. sigmaaldrich.com

This method is crucial for assessing the purity of synthesized or isolated this compound. chemfaces.com It is also applied in preparative formats to purify the compound from reaction mixtures or complex natural extracts. Method validation for HPLC analysis of related glycosides typically includes assessments of linearity, precision, accuracy, and specificity to ensure reliable quantification. nih.gov

Table 2: Typical HPLC Conditions for Analysis of Aromatic Glucosides

ParameterSpecification
Instrument HPLC System with UV Detector
Column Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase Gradient of aqueous phosphoric acid and acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 35 ± 1°C
Note: Conditions are based on the analysis of gastrodin, a structurally similar glucoside, and are representative. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions involving this compound and for preliminary purity assessment. rsc.organalyticaltoxicology.com The technique involves spotting the sample on a plate coated with a stationary phase, typically silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase. rsc.org

For glycosides, a common mobile phase system is a mixture of ethyl acetate (B1210297) and n-heptane. rsc.org After development, the spots are visualized. Since this compound contains a benzene (B151609) ring, it can often be detected under UV light (254 nm). rsc.org Alternatively, charring with a solution like 10% sulfuric acid in methanol can be used for visualization. rsc.org The retention factor (Rf) value is calculated to characterize the compound's mobility in a specific solvent system. rsc.org

Table 3: Example TLC System for Glycoside Analysis

ParameterDescription
Stationary Phase Silica gel F254
Mobile Phase Ethyl Acetate / n-Heptane mixtures (e.g., 0-40%)
Detection Methods UV absorption (254 nm), Staining (e.g., 10% H₂SO₄ in MeOH)
Note: System parameters are illustrative for related glycosylated compounds. rsc.org

Column Chromatography for Purification

Column chromatography is an essential preparative technique for the purification of this compound on a larger scale following its synthesis or extraction from natural sources. rsc.org This method operates on the same principles as TLC, using a stationary phase (commonly silica gel) packed into a column. rsc.org

A solution of the crude compound is loaded onto the column, and a solvent system (eluent) is passed through it. Components separate based on their differential adsorption to the silica gel, with less polar compounds typically eluting faster. By collecting fractions of the eluent and analyzing them (often by TLC), the pure this compound can be isolated. A typical solvent system for purifying protected glycosides is a gradient of ethyl acetate in n-heptane. rsc.org

Optical Rotation Measurements (Polarimetry)

As a chiral molecule, this compound rotates the plane of plane-polarized light. Polarimetry is the technique used to measure this optical rotation. The measurement, known as the specific rotation ([α]), is a characteristic physical property used to confirm the identity and enantiomeric purity of the compound. 117.244.107youtube.com

The direction and magnitude of rotation are dependent on the compound's structure, concentration, the path length of the light, temperature, and the wavelength of the light used (typically the sodium D-line, 589 nm). youtube.com For related glycosides, a negative specific rotation value (e.g., [α]D = -41°) is often reported, indicating levorotatory behavior. This technique is also valuable for monitoring stereochemical changes during chemical reactions, such as the hydrolysis of glycosidic bonds. nih.gov

Table 4: Optical Property of Related Glycosides

PropertyDescriptionTypical Value
Specific Rotation ([α]D) A measure of the rotation of plane-polarized light by a chiral compound.-41° (for related glycosides)

Crystallography and Molecular Structure Analysis

Crystallography provides definitive information about the precise three-dimensional arrangement of atoms within a molecule of this compound in its solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine bond lengths, bond angles, and torsional angles. d-nb.info

This analysis reveals the molecule's conformation, including the shape of the glucopyranose ring and the orientation of its substituents. d-nb.info Such structural details are fundamental to understanding the compound's physical properties and its interactions with other molecules, such as enzymes. nih.gov

X-ray Diffraction for Solid-State Conformation

Single-crystal X-ray diffraction is the primary technique used for crystallographic analysis. d-nb.infodntb.gov.ua While a crystal structure for this compound itself is not detailed in the provided search results, analysis of a very closely related derivative, Methyl 2,3-di-O-benzyl-α-d-glucopyranoside, provides significant insight into the expected conformation. d-nb.inforesearchgate.net

Studies on this derivative show that the hexopyranose ring adopts a stable ⁴C₁ chair conformation. d-nb.info The analysis also defines the orientation of the exocyclic groups, such as the gauche-gauche conformation of the hydroxymethyl group. d-nb.info Furthermore, X-ray diffraction reveals intermolecular interactions, like hydrogen bonding networks, which dictate how the molecules pack together in the crystal lattice. d-nb.inforesearchgate.net

Table 5: Crystallographic Data for the Related Compound Methyl 2,3-di-O-benzyl-α-d-glucopyranoside

ParameterValue/Description
Molecular Formula C₂₁H₂₅DO₆
Hexopyranose Ring Conformation ⁴C₁ (Chair)
Hydroxymethyl Group Conformation gauche-gauche (ω = -64.7°)
Glycosidic Torsion Angle (φ) -52.8°
Key Intermolecular Interaction Hydrogen bond chain along the b-axis involving O4 and O6 atoms
Note: Data is for a closely related derivative and provides insight into the likely structural features of this compound. d-nb.info

Computational and Molecular Modeling Studies

In contemporary research, computational and molecular modeling studies have become indispensable for elucidating the structural and functional properties of bioactive compounds like this compound at an atomic level. These in silico techniques provide profound insights into molecular interactions, conformational dynamics, and electronic properties that are often challenging to explore through experimental methods alone. By simulating complex biological systems, researchers can predict binding affinities, understand mechanisms of action, and guide the rational design of novel derivatives with enhanced therapeutic potential. chemfaces.com

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein or enzyme. For this compound and its derivatives, docking simulations are frequently employed to understand their interactions within the active sites of enzymes such as β-glucosidase. nih.gov

These simulations often reveal critical binding modes. Typically, the benzyl group (aglycone) of the molecule engages in hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site, while the glucose moiety (glycone) forms a network of hydrogen bonds with key polar residues. nih.gov For instance, docking analyses of related β-d-glucopyranoside derivatives with enzymes like phosphodiesterase 5 (PDE5) have been used to visualize and understand the specific interactions between the ligand and the enzyme's binding pocket. This detailed structural information is crucial for explaining the compound's inhibitory activity and for designing more potent and selective inhibitors. nih.gov

Table 1: Summary of Molecular Docking Interactions for Glucopyranoside Derivatives
Enzyme TargetLigand MoietyPrimary Interaction TypeKey Interacting Residues (Examples)Reference
β-GlucosidaseBenzyl (Aglycone)Hydrophobic Interactions (e.g., π-π stacking)Trp, Tyr, Phe nih.gov
β-GlucosidaseGlucose (Glycone)Hydrogen BondingAsp, Glu, Asn, Gln
Phosphodiesterase 5 (PDE5)Glucopyranoside DerivativeHydrogen Bonding & HydrophobicNot Specified

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the enzyme-ligand complex over time. This technique simulates the motions of atoms and molecules, allowing researchers to assess the stability of the predicted binding pose under conditions that mimic a physiological environment. mdpi.com

Table 2: Applications of Molecular Dynamics (MD) Simulations in Ligand-Enzyme Studies
Objective of SimulationKey Metric/AnalysisInformation GainedReference
Assess Binding Pose StabilityRoot-Mean-Square Deviation (RMSD)Confirms if the ligand remains in the active site. mdpi.comresearchgate.net
Analyze Conformational DynamicsRoot-Mean-Square Fluctuation (RMSF)Identifies flexible regions of the protein and ligand. mdpi.com
Characterize Intermolecular InteractionsHydrogen Bond AnalysisDetermines the persistence of key hydrogen bonds over time. mdpi.com
Estimate Binding Free EnergyMM/PBSA or MM/GBSA calculationsProvides a quantitative measure of binding affinity. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound, DFT calculations are employed to elucidate electronic properties that are critical for its chemical reactivity and biological activity. unimas.my

These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. unimas.my The HOMO-LUMO gap is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. unimas.my By analyzing these parameters, researchers can gain a deeper understanding of the molecule's susceptibility to enzymatic reactions and its ability to participate in various intermolecular interactions. DFT studies on related pyranoside compounds have been used to interpret vibrational spectra and analyze hydrogen bonding patterns, providing a detailed picture of the molecule's conformational and electronic landscape. researchgate.net

Table 3: Electronic Properties Investigated by DFT for Glucoside Derivatives
Calculated PropertySignificanceReference
HOMO EnergyRepresents the ability to donate an electron. unimas.my
LUMO EnergyRepresents the ability to accept an electron. unimas.my
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. unimas.my
Molecular Electrostatic Potential (MEP)Maps charge distributions, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. For derivatives of this compound, SAR studies have provided crucial insights for developing potent and selective enzyme inhibitors. nih.gov

A notable example involves a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives developed as inhibitors of the sodium-glucose co-transporter 1 (SGLT1). nih.gov In this research, scientists systematically altered the substitution groups at various positions on both the pyrazole (B372694) and the phenyl rings. By evaluating the inhibitory activity of each new analog, they were able to establish clear SAR profiles. This process identified which structural modifications led to increased potency and selectivity for SGLT1. Such studies are essential for optimizing a lead compound into a viable drug candidate by fine-tuning its molecular architecture for maximum therapeutic effect. nih.gov

Table 4: Example of SAR Findings for 4-Benzyl-1H-pyrazol-3-yl β-d-glucopyranoside Derivatives as SGLT1 Inhibitors
Modification SiteType of ModificationObserved Effect on SGLT1 InhibitionReference
Pyrazole Ring (5-position)Alteration of substitution groupsModulated potency and selectivity. nih.gov
Phenyl Ring (various positions)Alteration of substitution groupsSignificantly impacted inhibitory activity. nih.gov
Aglycone (Benzyl Group)Substitution with other aryl groupsModulates β-glucosidase inhibition potency.
Glycosidic LinkageReplacement of oxygen with sulfurAlters stability and enzymatic interaction.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is paramount for the widespread availability of Benzyl (B1604629) beta-D-glucopyranoside and its derivatives for research and potential commercial applications. Future explorations in this area are anticipated to focus on several key strategies. Green chemistry principles are likely to drive the optimization of existing methods and the development of new ones, with an emphasis on minimizing hazardous reagents and solvents.

Enzymatic and chemoenzymatic syntheses represent a particularly promising frontier. The use of enzymes such as β-glucosidases for transglycosylation reactions offers a highly selective and environmentally benign alternative to traditional chemical glycosylation. Research into novel enzyme sources, protein engineering to tailor substrate specificity and reaction efficiency, and the optimization of reaction conditions will be crucial. For instance, a chemoenzymatic approach has been successfully employed for the synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides, demonstrating the power of combining chemical and biological methods. neist.res.in

Furthermore, advancements in protecting-group chemistry and stereoselective glycosylation reactions will continue to be important. The Koenigs-Knorr method, a classical approach to glycoside synthesis, often relies on heavy metal promoters. researchgate.net Future research will likely focus on developing more cost-effective and less toxic promoters. The development of one-pot synthesis methodologies, directly from unprotected reducing sugars, would also represent a significant advancement in the field, streamlining the production of glycoconjugates. amegroups.cn

Table 1: Comparison of Synthetic Approaches for Benzyl beta-D-glucopyranoside

Synthetic MethodKey FeaturesAdvantagesChallenges & Future Research
Chemical Synthesis (e.g., Koenigs-Knorr) Involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter.Well-established, versatile for various derivatives.Use of toxic heavy metal promoters, requires protection/deprotection steps. Future work will focus on greener catalysts.
Enzymatic Synthesis Utilizes enzymes like β-glucosidases to catalyze the formation of the glycosidic bond.High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations. Research will focus on enzyme discovery and engineering.
Chemoenzymatic Synthesis Combines chemical and enzymatic steps to leverage the advantages of both approaches.Can achieve high yields and selectivity for complex structures.Requires careful integration of chemical and biological steps. Further development of compatible reaction systems is needed.

Deeper Elucidation of Biological Mechanisms of Action

While preliminary studies have shed light on some of the biological activities of this compound, a more profound understanding of its molecular mechanisms of action is required. Future research should aim to identify and characterize the specific cellular targets and signaling pathways modulated by this compound and its derivatives.

Investigations have shown that this compound can inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in metabolic diseases. A deeper dive into the kinetics and structural basis of this inhibition could pave the way for the design of more potent and selective inhibitors. Similarly, its interaction with glucose transporters, such as SGLT1, warrants further investigation to understand its potential role in glucose homeostasis.

Network pharmacology and molecular docking studies have suggested potential interactions with targets such as estrogen receptor alpha (ESR1) and vascular endothelial growth factor A (VEGFA). nih.gov Experimental validation of these interactions and elucidation of the downstream signaling consequences are critical next steps. Understanding how this compound influences complex signaling networks, such as the PI3K/AKT pathway, will provide a more complete picture of its cellular effects.

Development of this compound-based Therapeutic Agents

The structural scaffold of this compound presents a valuable starting point for the development of novel therapeutic agents. Its favorable biocompatibility and the presence of multiple hydroxyl groups for chemical modification make it an attractive platform for drug discovery.

Future efforts in this domain will likely concentrate on the synthesis and evaluation of a diverse library of derivatives. By modifying the aglycone or the glucopyranose ring, it may be possible to enhance the potency, selectivity, and pharmacokinetic properties of these compounds for various therapeutic targets. For example, its potential anti-inflammatory and analgesic properties, as suggested by studies on its constituents from Prunus mume, could be optimized through medicinal chemistry approaches. uoanbar.edu.iq

The application of this compound in the development of glycoconjugate drugs is another promising area. Attaching this glucoside to known pharmacophores could improve their solubility, bioavailability, and targeting to specific tissues or cells. This strategy has been explored for the development of anticancer agents and could be extended to other disease areas. Furthermore, its role in drug delivery systems, potentially leveraging its interaction with glucose transporters, could be exploited for targeted drug delivery.

Table 2: Potential Therapeutic Applications of this compound Derivatives

Therapeutic AreaPotential Mechanism of ActionResearch Focus
Metabolic Diseases Inhibition of PTP1B, modulation of glucose transport.Design of potent and selective inhibitors for type 2 diabetes and obesity.
Cancer Scaffold for glycoconjugate drugs, potential for targeted delivery.Synthesis of derivatives with enhanced cytotoxicity and tumor-targeting capabilities.
Inflammation and Pain Inhibition of inflammatory mediators.Elucidation of anti-inflammatory pathways and development of analgesic agents.
Neurodegenerative Diseases Modulation of stress-related neurochemicals.Investigation of its effects on neuronal signaling and protection against neurotoxicity.

Investigation of its Role in Plant Physiology and Defense Mechanisms

Although this compound has been isolated from various plant species, its precise physiological functions within these organisms remain largely unknown. Future research should focus on unraveling its role in plant growth, development, and defense against biotic and abiotic stresses.

Many plants store secondary metabolites as inactive glycosides, which can be activated by enzymatic hydrolysis in response to tissue damage or pathogen attack. wikipedia.org It is plausible that this compound serves a similar purpose, releasing benzyl alcohol or other related compounds with defensive properties upon enzymatic cleavage. Investigating the activity of β-glucosidases in plants containing this compound, particularly in response to herbivory or microbial infection, could provide insights into its defensive role.

Furthermore, the biosynthesis and transport of this compound in plants are areas ripe for exploration. Identifying the genes and enzymes involved in its synthesis would not only enhance our understanding of plant metabolism but could also open up possibilities for metabolic engineering to produce this compound or its derivatives in higher quantities. The glycosylation process itself can enhance the stability and solubility of plant metabolites, facilitating their storage and transport within the plant. nih.gov

Advanced Studies in Glycoconjugate Synthesis and Glycobiology

This compound and its derivatives are valuable tools in the field of glycobiology, which studies the structure, synthesis, and biological roles of carbohydrates. uni-freiburg.de Future research will undoubtedly continue to leverage this compound as a key building block for the synthesis of complex glycoconjugates and oligosaccharides.

The development of more sophisticated protecting group strategies and glycosylation methodologies will enable the construction of increasingly complex carbohydrate structures with high precision and efficiency. Benzyl ethers are widely used as protecting groups in carbohydrate chemistry due to their stability and ease of removal. The strategic use of benzyl groups on the glucopyranoside ring allows for regioselective reactions, which is crucial for the synthesis of specific glycosidic linkages found in biologically active molecules.

These synthetic glycoconjugates are indispensable for studying carbohydrate-protein interactions, which are fundamental to a wide range of biological processes, including cell recognition, signaling, and immune responses. By incorporating this compound-derived structures into glycan arrays or using them as probes in biochemical assays, researchers can gain deeper insights into the intricate world of glycobiology.

Comprehensive Pharmacokinetic and Metabolic Profiling

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for its development as a potential therapeutic agent. To date, there is limited information on its pharmacokinetic profile.

Future studies should employ both in vitro and in vivo models to comprehensively characterize its ADME properties. In vitro studies using cell-based assays, such as Caco-2 permeability assays, can provide initial insights into its intestinal absorption. neist.res.in In vivo studies in animal models are crucial for determining key pharmacokinetic parameters, including bioavailability, plasma concentration-time profiles, tissue distribution, and routes of elimination.

Q & A

Q. What are the standard synthetic routes for preparing benzyl beta-D-glucopyranoside, and how can regioselectivity be optimized?

this compound is typically synthesized via glycosylation reactions. A common method involves the reaction of benzyl alcohol with peracetylated glucose derivatives under acidic conditions (e.g., BF₃·Et₂O catalysis) to achieve regioselective substitution at the anomeric position . Bromoacetylation strategies, yielding intermediates for oligosaccharide synthesis, have also been employed, achieving 50–60% yields for 6-O-bromoacetyl derivatives . Optimization of regioselectivity requires careful control of protecting groups, such as benzylidene or acetyl groups, to direct reactivity toward specific hydroxyl positions .

Q. How can researchers address solubility limitations of this compound in organic solvents during experimental design?

The compound exhibits low solubility in nonpolar organic solvents due to its hydrophilic glucopyranoside moiety. To mitigate this, co-solvent systems (e.g., DMSO/THF or aqueous-organic mixtures) are recommended. Alternatively, derivatization with hydrophobic groups (e.g., benzoylation or acetylation) improves solubility while retaining reactivity for downstream applications .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm glycosidic bond formation and anomeric configuration (e.g., β-linkage via J₁,₂ coupling constants ~7–8 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight validation and fragmentation pattern analysis .
  • Chromatography : HPLC or TLC with detection reagents (e.g., anisaldehyde-sulfuric acid) to assess purity and monitor reaction progress .

Advanced Research Questions

Q. How does this compound interact with β-glucosidases, and what implications does this have for enzymatic studies?

The compound serves as a substrate analog to study β-glucosidase activity. Its benzyl group mimics natural substrates (e.g., cellulose-derived oligosaccharides), enabling kinetic assays to measure enzyme specificity and inhibition. For example, competitive inhibition studies using 4-methylumbelliferyl-β-D-glucopyranoside as a fluorescent probe can quantify β-glucosidase binding affinity . Structural modifications (e.g., fluorination at C6) further elucidate enzyme active-site interactions .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inert results) often stem from purity issues or assay interference. Rigorous purification (e.g., preparative HPLC) and orthogonal characterization (NMR, X-ray crystallography) are essential . Additionally, comparative studies using isogenic microbial strains or cell lines can isolate compound-specific effects from background noise .

Q. How can this compound be leveraged in targeted drug delivery systems?

The glycoside’s hydroxyl groups enable conjugation with therapeutic agents (e.g., via ester or carbamate linkages) for prodrug strategies. For example, coupling with anticancer agents enhances solubility and enables glucose transporter-mediated cellular uptake . Structural analogs like benzyl 2-acetamido-2-deoxy derivatives have been explored for glycan-based vaccine development .

Q. What computational tools aid in predicting the physicochemical properties of this compound derivatives?

Density functional theory (DFT) calculations and molecular dynamics simulations predict solubility, logP, and stability. Tools like PubChem and DSSTox provide experimental data (e.g., boiling point: 507.1°C at 760 mmHg) and toxicity profiles . Software such as GLYCAM-Web models glycosidic bond conformations to guide synthetic design .

Methodological Considerations

Q. How should researchers design experiments to minimize interference from endogenous compounds in biological samples?

Use solid-phase extraction (SPE) or liquid-liquid extraction to isolate this compound from complex matrices. For example, reverse-phase SPE with C18 cartridges effectively removes lipids and proteins . Mass spectrometry-based metabolomics can differentiate endogenous glucosides from synthetic analogs via isotopic labeling (e.g., ¹³C-glucose incorporation) .

Q. What are best practices for storing this compound to ensure long-term stability?

Store the compound at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Lyophilization is recommended for aqueous solutions, with residual moisture <1% (verified by Karl Fischer titration) .

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